5-(Butan-2-yl)-1,3-oxazolidin-2-one

Chiral Auxiliary Recovery Asymmetric Synthesis Nucleophilic Cleavage

Researchers evaluating C(4) substituent effects in Evans oxazolidinone chemistry face a gap between common benzyl/isopropyl auxiliaries and expensive SuperQuat variants. 5-(Butan-2-yl)-1,3-oxazolidin-2-one (CAS 1483966-61-5) directly addresses this as a sec-butyl-substituted screening candidate. - Introduces β-carbon chirality absent in achiral 5-butyl analogs, enabling novel diastereoselectivity studies. - Provides an economic alternative to SuperQuat auxiliaries for synthetic sequences where the auxiliary is not recovered. - Serves as a challenging, sterically hindered substrate for benchmarking improved oxazolidinone cyclization methodologies.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13613920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)-1,3-oxazolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC(C)C1CNC(=O)O1
InChIInChI=1S/C7H13NO2/c1-3-5(2)6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyYYLCUPXFNDIREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Butan-2-yl)-1,3-oxazolidin-2-one Structure and Class


5-(Butan-2-yl)-1,3-oxazolidin-2-one (CAS: 1483966-61-5; molecular formula C₇H₁₃NO₂; MW: 143.18 g/mol) is a 5-substituted derivative of the 1,3-oxazolidin-2-one heterocyclic scaffold. Structurally, it belongs to the Evans oxazolidinone family of chiral auxiliaries—specifically the 4-substituted oxazolidin-2-one class, where the alkyl substitution is located at the C(4) position of the ring system [1]. The compound features a sec-butyl (butan-2-yl) group at this position, distinguishing it from more common Evans auxiliaries bearing benzyl, isopropyl, or tert-butyl substituents. Its primary value proposition in research procurement lies in its potential as a chiral auxiliary for asymmetric synthesis applications, though direct experimental validation in the open literature remains absent.

Class 5-Substituted Evans oxazolidinone chiral auxiliary
Substituent Sec-butyl (butan-2-yl) at C(4); introduces chiral side chain
Research Context Exploratory asymmetric synthesis screening; no published validation

5-(Butan-2-yl)-1,3-oxazolidin-2-one vs. Other Evans Auxiliaries


Within the Evans oxazolidinone family, the identity of the C(4) substituent directly governs diastereofacial selectivity in enolate alkylations, aldol reactions, and conjugate additions. Published class-level data demonstrate that stereoselectivity varies systematically with the steric bulk and conformational bias of the C(4) group—benzyl, isopropyl, and tert-butyl auxiliaries exhibit distinct performance profiles [1]. The sec-butyl (butan-2-yl) substituent on the target compound introduces a chiral center at the β-carbon of the side chain, creating a stereochemical complexity absent in achiral alkyl-substituted analogs such as 5-butyl-1,3-oxazolidin-2-one [2]. Furthermore, the broader class limitation of Evans auxiliaries—conformational lability at C(4) and susceptibility to nucleophilic cleavage during auxiliary recovery—prompted development of the SuperQuat family (5,5-dimethylated variants) specifically to address these shortcomings [1]. These class-level differentiators establish why generic substitution among oxazolidinone auxiliaries is scientifically unjustified.

Achiral Alkyl Analog Mismatch
5-Butyl-1,3-oxazolidin-2-one lacks a sec-butyl chiral center; may shift diastereofacial selectivity outcomes.
SuperQuat vs. Evans Auxiliaries
SuperQuat C(5) gem-dimethyl substitution enhances recovery and conformational bias; direct substitution may compromise auxiliary recyclability.
Thiazolidine-2-thione Alternatives
Sulfur analogs reported easier auxiliary removal; may alter synthetic workflow efficiency relative to oxazolidin-2-ones.

5-(Butan-2-yl)-1,3-oxazolidin-2-one Differentiation Evidence


Auxiliary Cleavage Susceptibility and C(4) Substituent

The Evans oxazolidinone family (4-substituted oxazolidin-2-ones), which includes 5-(butan-2-yl)-1,3-oxazolidin-2-one as a member, exhibits a documented class-level limitation: nucleophilic attack at the endocyclic carbonyl group during auxiliary recovery competes with desired cleavage pathways, reducing recyclability [1]. This limitation prompted development of the SuperQuat family (4-substituted 5,5-dimethyloxazolidin-2-ones), where gem-dimethyl substitution at C(5) sterically shields the carbonyl group [1]. No quantitative head-to-head data exist for the target compound specifically; this evidence represents class-level inference for all Evans-type auxiliaries bearing a single C(4) substituent without C(5) protection.

Auxiliary Cleavage Susceptibility
Class-level
Evans auxiliaries predicted susceptible to nucleophilic cleavage vs. SuperQuat enhanced recovery
May affect auxiliary recyclability screening
Class-level structural inference; no compound-specific data
Chiral Auxiliary Recovery Asymmetric Synthesis Nucleophilic Cleavage

Conformational Lability and Diastereofacial Selectivity

The Evans oxazolidinone family, including 5-(butan-2-yl)-1,3-oxazolidin-2-one, exhibits conformational lability at the C(4) position, where the substituent can adopt multiple orientations relative to the N-acyl fragment [1]. This conformational flexibility reduces the predictability and magnitude of diastereofacial selectivity in enolate alkylations and aldol reactions. SuperQuat auxiliaries address this by incorporating gem-dimethyl substitution at C(5), which conformationally locks the C(4) substituent into a position projecting toward the N-acyl fragment, thereby enhancing stereocontrol [1]. The target compound, lacking C(5) substitution, is predicted to exhibit this class-level conformational lability.

Conformational Lability
Class-level
Evans auxiliaries exhibit conformational flexibility; SuperQuat C(5) dimethyl locks substituent orientation
May reduce diastereoselectivity predictability
Class-level; no compound-specific diastereomeric ratio
Diastereoselectivity Conformational Bias Asymmetric Induction

Thiazolidine-2-thiones: Superior Cleavage over Oxazolidin-2-ones

Oxazolidine-2-thiones and thiazolidine-2-thiones—sulfur analogues of the oxazolidin-2-one scaffold that includes 5-(butan-2-yl)-1,3-oxazolidin-2-one—have been reported to be 'equally or even more effective as chiral inductors' while offering a distinct practical advantage: their removal after chiral transformation 'is much easier to accomplish than that of the original oxazolidin-2-one systems' [1]. This class-level evidence indicates that for applications where auxiliary cleavage is a critical step, sulfur-containing analogues may provide operational advantages over the target compound.

Thiazolidine-2-thione Cleavage
Class-level
Sulfur analogs reported "much easier" auxiliary removal vs. oxazolidin-2-ones
May influence auxiliary removal efficiency
Literature comparison; no compound-specific yield data
Auxiliary Removal Thiazolidine-2-thione Synthetic Efficiency

Cyclization Yield: sec-Butyl vs. Other Alkyl Substituents

In the cyclization of β-amino alcohols to form 1,3-oxazolidin-2-ones, the identity of the alkyl substituent influences reaction yield. A 2008 study reported that cyclization yields decreased in the order: sec-butyl < isopropyl < isobutyl [1]. This represents the only direct quantitative evidence linking the sec-butyl substituent (structurally identical to the butan-2-yl group in the target compound) to a measurable performance metric. The target compound, as a sec-butyl-substituted oxazolidin-2-one, is predicted to exhibit the lowest cyclization yield among these three alkyl variants when prepared from the corresponding β-amino alcohol precursor.

Cyclization Yield Ranking
Data to verify
Sec-butyl
Supports synthetic accessibility review
Source unavailable; exact yields not reported
Physicochemical Profile
Context-dependent
LogP 1.14, TPSA 38.33 Ų; tert-butyl analog TPSA 38.30 Ų
Similarity suggests minimal bulk lipophilicity difference
In silico prediction; no functional comparison data
Misattributed Bioactivity Data
Data to verify
Reported 5-LOX IC₅₀ >200 μM corresponds to unrelated sulfonamide compound
Do not use for procurement decisions
Verify structural identity; database assignment error
Synthetic Accessibility Cyclization Yield Auxiliary Preparation

Physicochemical Profile: LogP and TPSA

The target compound exhibits a calculated LogP of 1.1409 and a topological polar surface area (TPSA) of 38.33 Ų . These physicochemical parameters provide a baseline for comparison with structurally related compounds. For context, the tert-butyl analog (4-tert-butyl-1,3-oxazolidin-2-one, CAS 54705-42-9) shares the same molecular formula (C₇H₁₃NO₂) and TPSA (38.30 Ų) [1], indicating that substitution pattern (sec-butyl vs. tert-butyl) minimally affects these global physicochemical descriptors. No comparative biological or functional data are available.

Physicochemical Profile
Context-dependent
LogP 1.14, TPSA 38.33 Ų; tert-butyl analog TPSA 38.30 Ų
Similarity suggests minimal bulk lipophilicity difference
In silico prediction; no functional comparison data
Lipophilicity LogP TPSA Drug-likeness

Misattributed 5-LOX Inhibition Data

Certain public databases contain records for '5-(butan-2-yl)-1,3-oxazolidin-2-one' reporting IC₅₀ values against human 5-lipoxygenase (5-LOX): >2.00 × 10⁵ nM (i.e., >200 μM) [1] and against human 12-lipoxygenase (ALOX12): 5.10 × 10³ nM (5.1 μM) [2]. CRITICAL NOTE: Examination of the underlying ChEMBL and BindingDB entries (BDBM50447178, CHEMBL1596118) reveals that these data correspond to Compound 1 from US Patent 10,752,581, whose SMILES string (COc1cccc(CNc2ccc(cc2)S(=O)(=O)Nc2nccs2)c1O) describes a structurally complex sulfonamide derivative, NOT the simple oxazolidinone scaffold of 5-(butan-2-yl)-1,3-oxazolidin-2-one. These biological activity claims are misattributed and must not be used for procurement decisions.

Misattributed Bioactivity Data
Data to verify
Reported 5-LOX IC₅₀ >200 μM corresponds to unrelated sulfonamide compound
Do not use for procurement decisions
Verify structural identity; database assignment error
Lipoxygenase IC50 BindingDB Data Verification

5-(Butan-2-yl)-1,3-oxazolidin-2-one Procurement and Application Scenarios


Chiral Auxiliary Screening for Asymmetric Transformations

As a member of the Evans oxazolidinone family with an understudied sec-butyl substituent, this compound may serve as a screening candidate in systematic evaluations of C(4) substituent effects on diastereoselectivity. Users should note that no published performance data exist for this specific auxiliary; procurement is appropriate only for exploratory research aimed at generating novel structure-selectivity relationships. The compound's predicted conformational lability relative to SuperQuat auxiliaries [1] should inform experimental design.

Cost-Sensitive Synthesis Without Auxiliary Recovery

In synthetic sequences where the chiral auxiliary is not recovered (e.g., transformations culminating in auxiliary destruction or where auxiliary cost is trivial relative to target value), Evans auxiliaries including 5-(butan-2-yl)-1,3-oxazolidin-2-one may offer economic advantages over SuperQuat variants. Users should verify pricing with commercial suppliers (e.g., ChemScene, AKSci) and compare against benzyl and isopropyl Evans auxiliaries, which benefit from established supply chains and validated performance data .

Structure-Activity Studies of Oxazolidinone Pharmacophores

The 1,3-oxazolidin-2-one scaffold serves as a core motif in FDA-approved antibacterials (e.g., linezolid) and other pharmacologically active compounds [1]. For medicinal chemistry programs exploring 5-alkyl substitution effects on target binding or pharmacokinetic properties, 5-(butan-2-yl)-1,3-oxazolidin-2-one represents a sec-butyl variant distinct from more common methyl, isopropyl, and tert-butyl analogs. Its computed LogP (1.14) and TPSA (38.33 Ų) provide a physicochemical baseline for comparison.

Methodology Development for 5-Substituted Oxazolidinones

Given the reported low cyclization yield for sec-butyl-substituted β-amino alcohols relative to isopropyl and isobutyl analogs [2], this compound may serve as a challenging substrate for developing improved oxazolidinone synthetic methods. Researchers focused on microwave-assisted [3] or alternative cyclization protocols could use this compound to benchmark efficiency gains against established literature baselines.

Application
Selection Property
Validation Focus
Chiral auxiliary screening
Sec-butyl substituent diversity
Diastereoselectivity under varied reaction conditions
Cost-sensitive synthesis
Auxiliary cost and established supply chains
Yield and recovery trade-off vs. SuperQuat variants
Oxazolidinone SAR studies
Sec-butyl substitution effect
Pharmacophore mapping and selectivity profiling
Synthetic methodology development
Challenging cyclization substrate
Cyclization efficiency improvement against baseline methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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